molecular formula C11H22N2O2 B1374890 tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate CAS No. 952182-04-6

tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B1374890
CAS No.: 952182-04-6
M. Wt: 214.3 g/mol
InChI Key: OGIPSHDJYIEDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protective group at the 1-position, an amino group at the 4-position, and a methyl substituent at the 2-position of the piperidine ring. Such compounds are widely utilized as intermediates in pharmaceutical synthesis due to their versatility in medicinal chemistry. The tert-butyl group enhances stability and facilitates selective deprotection during multi-step syntheses.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly in the field of central nervous system (CNS) agents. Industry: The compound finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) that target specific molecular pathways. The exact molecular targets and pathways involved would vary based on the final drug product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate with structurally related tert-butyl piperidine carboxylates from the provided evidence, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Differences

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) Substituents: 4-Amino and 4-pyridin-3-yl groups. Molecular Formula: C₁₅H₂₃N₃O₂; MW: 277.36 g/mol. No GHS hazards reported .

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1) Substituents: 4-Amino and 4-aminomethyl groups. Molecular Formula: C₁₁H₂₃N₃O₂; MW: 229.32 g/mol.

tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate

  • Substituents : 4-Hydroxy and 2-methyl groups.
  • Properties : The 2-methyl group introduces steric hindrance, while the 4-hydroxy group enables hydrogen bonding. Used as a pharmaceutical intermediate, with caution advised for research purposes only .

tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS 877399-73-0)

  • Substituents : 4-Chlorophenyl group.
  • Properties : The chlorophenyl group adds hydrophobicity and electron-withdrawing effects, which may influence receptor binding in drug candidates .

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula MW (g/mol) Key Substituents Applications Hazards
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 4-Amino, 4-pyridin-3-yl Pharmaceutical research Not classified
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate 871115-32-1 C₁₁H₂₃N₃O₂ 229.32 4-Amino, 4-aminomethyl Laboratory chemical synthesis No data available
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate N/A C₁₁H₂₁NO₃ 215.29* 2-Methyl, 4-hydroxy Pharmaceutical intermediate Research use only
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate 877399-73-0 C₁₆H₂₂ClNO₂ 295.81* 4-Chlorophenyl Chemical intermediate Not specified

*Molecular weights inferred from standard atomic masses where explicit data were unavailable.

Key Findings

  • Substituent Impact: Amino Groups: Enhance reactivity in nucleophilic substitutions or as hydrogen-bond donors (e.g., 4-amino derivatives in and ). Aromatic/Heteroaromatic Groups: Improve binding affinity in drug-receptor interactions (e.g., pyridinyl in ). Steric Effects: 2-Methyl groups (as in ) may reduce conformational flexibility, influencing selectivity in synthesis .
  • Applications : Primarily used as pharmaceutical intermediates or laboratory chemicals, highlighting their role in drug discovery pipelines .

Biological Activity

Tert-butyl 4-amino-2-methylpiperidine-1-carboxylate (TBAMP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an intermediate in the synthesis of various pharmaceuticals and has been studied for its interactions with biological targets, particularly enzymes and receptors. This article delves into the biological activity of TBAMP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TBAMP is characterized by the presence of a tert-butyl group, an amino group, and a methyl substitution on the piperidine ring. Its molecular formula is C13H23NO4C_{13}H_{23}NO_4 with a molecular weight of approximately 257.33 g/mol. The specific stereochemistry of TBAMP may influence its biological interactions and efficacy.

The biological activity of TBAMP is primarily attributed to its ability to interact with specific receptors and enzymes, modulating their activities.

  • Enzyme Inhibition : TBAMP has been investigated for its inhibitory effects on cholinesterases, which are critical in neurotransmission. Studies indicate that it may exhibit mixed-type reversible inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : TBAMP's structure allows it to bind to various receptors, influencing physiological processes. For instance, it may affect γ-aminobutyric acid type A (GABAAR) receptors, which are essential for inhibitory neurotransmission in the central nervous system .

Biological Activity Studies

Research has focused on evaluating the biological activity of TBAMP through various assays and models:

Table 1: Summary of Biological Activity Findings

Study ReferenceBiological ActivityMethodologyKey Findings
AChE InhibitionEnzyme assaysIC50 = 1.90 µM for AChE; significant inhibition observed
Antioxidant ActivityABTS assayHigh antioxidant capacity; protective effects against oxidative stress
GABAAR ModulationVoltage-clamp techniqueEnhanced chloride currents; potential anxiolytic effects

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective properties of TBAMP, it was found to reduce oxidative stress markers in neuronal cell cultures. The compound demonstrated a significant decrease in reactive oxygen species (ROS), suggesting its potential role in protecting neurons from damage associated with neurodegenerative diseases .
  • Anticholinesterase Activity : Research involving TBAMP highlighted its potential as an anticholinesterase agent. The compound was shown to inhibit both AChE and BChE effectively, indicating its promise for further development as a therapeutic agent for conditions characterized by cholinergic deficits.

Pharmacokinetics and Bioavailability

TBAMP exhibits properties that suggest it can cross the blood-brain barrier, which is crucial for drugs targeting central nervous system disorders. Investigations into its pharmacokinetics reveal that it may act as a substrate for certain transport proteins, influencing its bioavailability and therapeutic efficacy.

Properties

IUPAC Name

tert-butyl 4-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIPSHDJYIEDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718859
Record name tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-04-6
Record name 1,1-Dimethylethyl 4-amino-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-2-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.